Tolcapone-d4
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Overview
Description
Tolcapone-d4 is a deuterated form of Tolcapone, a medication primarily used in the treatment of Parkinson’s disease. This compound is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound, Tolcapone.
Mechanism of Action
Target of Action
Tolcapone-d4, like its parent compound Tolcapone, primarily targets the enzyme Catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in humans and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters such as dopamine .
Mode of Action
This compound acts as a potent, selective, and reversible inhibitor of COMT . The precise mechanism of action of this compound is believed to be related to its ability to inhibit COMT, which alters the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations . This leads to higher availability of dopamine in the brain, which is beneficial in the management of Parkinson’s disease .
Biochemical Pathways
By inhibiting COMT, this compound prevents the premature metabolization of levodopa to 3-O-methyldopa . This results in an increase in the dopamine pool in the brain, thereby affecting the dopamine biochemical pathway . The increase in dopamine availability can improve motor fluctuations in Parkinson’s disease patients .
Pharmacokinetics
This compound is expected to have similar pharmacokinetic properties to Tolcapone. Tolcapone is quickly absorbed from the gut with an absolute bioavailability of approximately 65%, which is only slightly decreased when taken with food . The volume of distribution is approximately 9 liters, and the total clearance is approximately 7 liters per hour, resulting in a mean plasma half-life of 1.8 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of COMT, leading to increased plasma concentrations of levodopa . On a cellular level, this results in increased dopamine availability in the brain, improving motor fluctuations in Parkinson’s disease patients . It’s important to note that tolcapone has been associated with potential hepatotoxicity .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, liver function can significantly impact the drug’s action, efficacy, and stability . Strict adherence to hepatic function monitoring is crucial when using this compound, as it can potentially cause liver injury . Furthermore, the presence of other medications can also influence the action of this compound, as they may interact with the drug, altering its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Tolcapone-d4 interacts with the enzyme COMT, inhibiting its activity . This interaction involves the binding of this compound to the active site of COMT, preventing the enzyme from methylating its catechol substrates . This inhibition of COMT by this compound is selective and reversible .
Cellular Effects
This compound, like Tolcapone, can have significant effects on cellular processes. It can interfere directly with mitochondria, leading to toxicity . This interference does not depend on bioactivation by P450 . The presence of this compound can also influence cell function by increasing the availability of dopamine in the brain, which can impact cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to COMT, inhibiting the enzyme’s activity . This inhibition prevents COMT from transferring a methyl group to its catechol substrates, thereby increasing the availability of these substrates . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For example, Tolcapone-induced toxicity is caused by direct interference with mitochondria . This effect does not depend on bioactivation by P450
Dosage Effects in Animal Models
Studies on Tolcapone have shown that it can improve motor fluctuations in Parkinson’s disease, suggesting that it may have similar effects at appropriate dosages .
Metabolic Pathways
The main metabolic pathway of this compound is likely similar to that of Tolcapone, which is primarily metabolized through glucuronidation . This process involves the addition of a glucuronic acid group to Tolcapone, making it more water-soluble and easier for the body to excrete .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues in a manner similar to Tolcapone. Tolcapone is known to be distributed throughout various organs, as COMT, the enzyme it inhibits, is found in many different tissues .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its mechanism of action, it is likely that it is found wherever COMT is present within the cell. COMT is distributed throughout various organs in humans , suggesting that this compound could also be found in multiple cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolcapone-d4 involves several steps, starting from commercially available starting materials. One common method involves the nitration of 2-methoxy anisole to form a nitro compound, followed by a Friedel-Crafts acylation with 4-methyl benzoyl chloride using aluminum chloride as a catalyst. The resulting product undergoes demethylation using hydrobromic acid in acetic acid to yield Tolcapone. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts to incorporate deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling. The final product is purified using techniques such as recrystallization and chromatography to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Tolcapone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
Tolcapone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tolcapone in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Tolcapone.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Tolcapone.
Biological Research: Employed in studies related to Parkinson’s disease to understand the drug’s mechanism of action and efficacy.
Comparison with Similar Compounds
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer duration of action.
Comparison
Tolcapone vs. Entacapone: Tolcapone has a longer half-life and can penetrate the brain more effectively than Entacapone.
Tolcapone vs. Opicapone: Opicapone has a longer duration of action and requires less frequent dosing compared to Tolcapone.
Tolcapone-d4’s unique isotopic labeling makes it a valuable tool in research, providing insights into the pharmacokinetics and metabolism of Tolcapone, which can aid in the development of more effective treatments for Parkinson’s disease.
Properties
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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